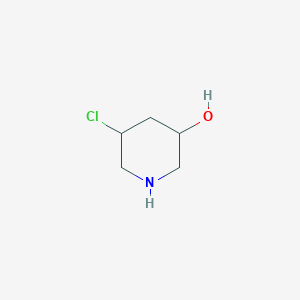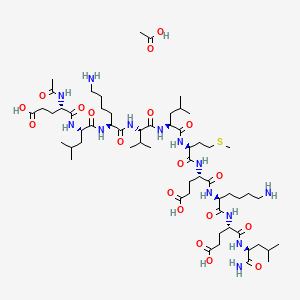
4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an acetyl group attached to the benzene ring and a difluoroethyl group attached to the sulfonamide nitrogen. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 2,2-difluoroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-carboxy-N-(2,2-difluoroethyl)benzenesulfonamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells. The difluoroethyl group enhances the binding affinity and selectivity of the compound for its target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetyl-N,N-diethylbenzenesulfonamide
- 4-Acetyl-N-(2-hydroxyethyl)benzenesulfonamide
- 4-Acetyl-N-[2-(difluoromethoxy)phenyl]benzenesulfonamide
Comparison
4-Acetyl-N-(2,2-difluoroethyl)benzenesulfonamide is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and enhanced biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H11F2NO3S |
|---|---|
Molekulargewicht |
263.26 g/mol |
IUPAC-Name |
4-acetyl-N-(2,2-difluoroethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H11F2NO3S/c1-7(14)8-2-4-9(5-3-8)17(15,16)13-6-10(11)12/h2-5,10,13H,6H2,1H3 |
InChI-Schlüssel |
PBUYXRFHVKFBEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


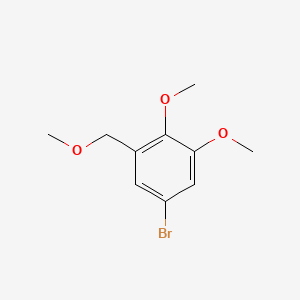
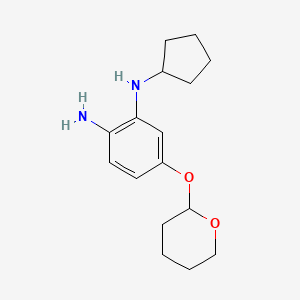
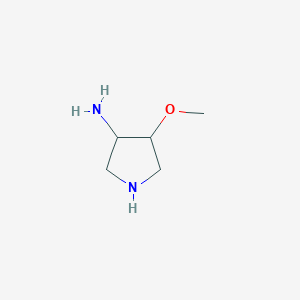
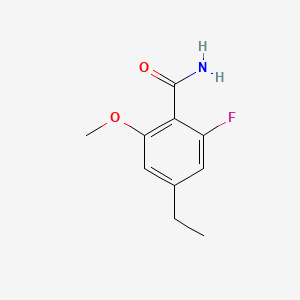
![tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14766680.png)


![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
